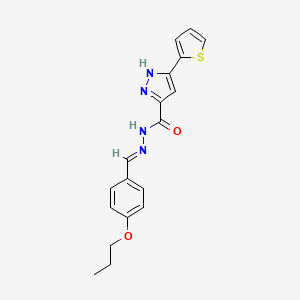![molecular formula C21H22N4O2 B11982979 3-tert-butyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11982979.png)
3-tert-butyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)HYDRAZIDE is a chemical compound with the molecular formula C21H22N4O2 and a molecular weight of 362.435 g/mol . This compound is known for its unique structure, which includes a pyrazole ring, a carboxylic acid group, and a hydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)HYDRAZIDE typically involves the reaction of 5-tert-butyl-2-phenyl-2H-pyrazole-3-carboxylic acid with 2-hydroxybenzaldehyde in the presence of a suitable hydrazine derivative . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety.
Scientific Research Applications
5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)HYDRAZIDE can be compared with other similar compounds, such as:
5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (5-BR-2-HO-BENZYLIDENE)HYDRAZIDE: This compound has a similar structure but includes a bromine atom, which may alter its chemical and biological properties.
5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-METHOXY-BENZYLIDENE)HYDRAZIDE:
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-tert-butyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-21(2,3)19-13-17(25(24-19)16-10-5-4-6-11-16)20(27)23-22-14-15-9-7-8-12-18(15)26/h4-14,26H,1-3H3,(H,23,27)/b22-14+ |
InChI Key |
AONUIEAVNIKLDQ-HYARGMPZSA-N |
Isomeric SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)N/N=C/C2=CC=CC=C2O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NN=CC2=CC=CC=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11982897.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982921.png)

![5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11982945.png)

![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982964.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982966.png)


![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982989.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione](/img/structure/B11982994.png)
![1-Benzyl-3-{4-[(trifluoromethyl)sulfanyl]phenyl}thiourea](/img/structure/B11982996.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B11982997.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11982999.png)
